molecular formula C15H10FNO2 B11857918 2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid CAS No. 917614-77-8

2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid

Cat. No.: B11857918
CAS No.: 917614-77-8
M. Wt: 255.24 g/mol
InChI Key: PQQSMCVUIZRZKL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid typically involves the formation of the indole core followed by the introduction of the fluorophenyl group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the indole core in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the binding affinity and specificity of the compound to its target. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1H-indole-4-carboxylic acid makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability, lipophilicity, and binding affinity to biological targets. This can result in improved biological activity and potential therapeutic applications.

Properties

CAS No.

917614-77-8

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

2-(4-fluorophenyl)-1H-indole-4-carboxylic acid

InChI

InChI=1S/C15H10FNO2/c16-10-6-4-9(5-7-10)14-8-12-11(15(18)19)2-1-3-13(12)17-14/h1-8,17H,(H,18,19)

InChI Key

PQQSMCVUIZRZKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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